![molecular formula C14H15N3O B2911910 N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]prop-2-enamide CAS No. 2361637-92-3](/img/structure/B2911910.png)
N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]prop-2-enamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]prop-2-enamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an α,β-unsaturated carbonyl compound, such as chalcone, under acidic or basic conditions.
N-Methylation: The pyrazole derivative is then methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Amidation: The final step involves the reaction of the N-methylated pyrazole with acryloyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated pyrazole derivatives.
Aplicaciones Científicas De Investigación
N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation/inhibition of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide: Similar structure but with a different substitution pattern on the pyrazole ring.
N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]but-2-enamide: Similar structure but with a different alkyl chain length.
Uniqueness
N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the N-methyl group and the prop-2-enamide moiety can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-14(18)17(2)10-12-9-13(16-15-12)11-7-5-4-6-8-11/h3-9H,1,10H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRZGKIJXOPWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NN1)C2=CC=CC=C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
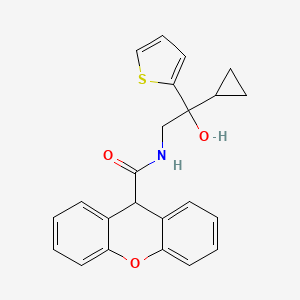
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2911829.png)

![1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2911831.png)

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2911834.png)
![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2911840.png)
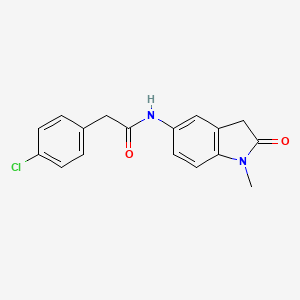
![3-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine](/img/structure/B2911843.png)
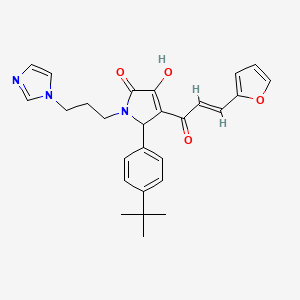
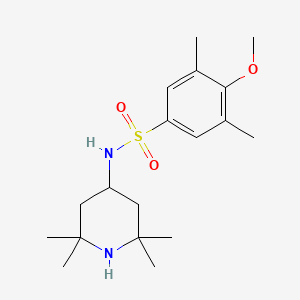
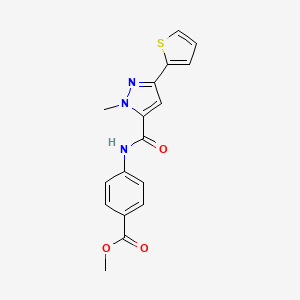
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2911849.png)

